molecular formula C15H14N2 B144741 1-Benzyl-3-methyl-1H-indazole CAS No. 128364-67-0

1-Benzyl-3-methyl-1H-indazole

Cat. No. B144741
M. Wt: 222.28 g/mol
InChI Key: LZTZFGBSJUIHRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indazole synthesis involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a hydrogen bond propelled mechanism is proposed .


Chemical Reactions Analysis

Indazole synthesis involves a variety of chemical reactions. For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles . Also, various N-aryl-1H-indazoles and benzimidazoles were synthesized from common arylamino oximes .

Scientific Research Applications

Anticancer Properties

1-Benzyl-3-methyl-1H-indazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, certain derivatives like 3-(1-Benzyl-1H-indazol-3-yl)-N-hydroxybenzamide and 3-(1-benzyl-1H- indazol-3-yl)-N-(2-(dimethylamino)ethyl)benzamide have shown significant antiproliferative activities against cancer cells like MCF-7 and HL-60 with low IC50 values, indicating potential as lead compounds for further cancer research (郭瓊文, 2006).

Anti-Angiogenic Activity

A series of N(1)-(substituted benzyl)-3-(4-methylphenyl)-1H-indazoles have been synthesized and evaluated for their anti-angiogenic activity. Among these, compounds like 2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole showed significant anti-angiogenic activity, making them worthy of further investigation for potential medical applications (Li‐Jiau Huang et al., 2006).

Activation of Nitric Oxide Receptor

1-Benzyl-3-(3-dimethylaminopropyloxy)indazole has been identified as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. Its structure-activity relationship study suggests its critical role in enzyme activity and potential applications in inhibiting platelet aggregation (D. Selwood et al., 2001).

Synthesis and Pharmaceutical Applications

Various synthetic strategies and the molecular pharmacology of indazole derivatives, including 1-Benzyl-3-methyl-1H-indazole, have been explored. These compounds are part of a class of molecules significantly investigated in medicinal research, with applications ranging from cancer treatment to chronic inflammation and other conditions (Suvadeep Mal et al., 2022).

Antiapoptotic Agents

Derivatives of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole have been developed as antiapoptotic agents, potentially useful in the treatment of sepsis and septic shock. These derivatives have shown significant effectiveness in inhibiting apoptosis in vascular smooth muscle cells (J. Lien et al., 2002).

Antispermatogenic Agents

Halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have been synthesized and studied for their antispermatogenic effects, showing potent activity in inhibiting spermatogenesis (G. Corsi & G. Palazzo, 1976).

Safety And Hazards

The safety data sheet for a similar compound, 1-Benzyl-3-hydroxy-1H-indazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, the medicinal properties of indazole, including “1-Benzyl-3-methyl-1H-indazole”, need to be explored further for the treatment of various pathological conditions.

properties

IUPAC Name

1-benzyl-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-12-14-9-5-6-10-15(14)17(16-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTZFGBSJUIHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562961
Record name 1-Benzyl-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methyl-1H-indazole

CAS RN

128364-67-0
Record name 1-Benzyl-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wang, D Shi, Z Wang, F Ren, X Li, Y You… - The Journal of …, 2023 - ACS Publications
A one-pot metal-free protocol to access indazoles from easily available 2-aminophenones and hydroxylamine derivatives has been achieved. The reaction is operationally simple, mild, …
Number of citations: 1 pubs.acs.org
ZH Li, XM Sun, JJ Qin, ZY Tan, WB Wang, Y Ma - Tetrahedron, 2020 - Elsevier
An efficient and divergent synthesis of N-arylbenzimidazoles and N-arylindazoles from arylamino oximes based on reaction conditions selection was developed. The synthesis was …
Number of citations: 3 www.sciencedirect.com

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